molecular formula C21H28O3 B3936545 1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No.: B3936545
M. Wt: 328.4 g/mol
InChI Key: HMCZGNQPPPKNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C23H32O3. It is a synthetic compound that belongs to the family of phenoxy ethers. This compound is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a propoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-tert-butylphenol with 1-bromo-3-chloropropane to form 4-tert-butylphenoxypropane. This intermediate is then reacted with 2-methoxy-4-methylphenol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted phenoxy ethers with different functional groups

Scientific Research Applications

1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxybenzene
  • 1-[3-(4-tert-butylphenoxy)propoxy]-4-methylbenzene
  • 1-[3-(4-tert-butylphenoxy)propoxy]-2-methyl-4-methoxybenzene

Uniqueness

1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups and structural features. The presence of both a methoxy group and a tert-butyl group imparts distinct chemical and physical properties, making it valuable for various applications. Its unique structure also allows for specific interactions with molecular targets, enhancing its potential as a research tool and therapeutic agent.

Properties

IUPAC Name

1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-16-7-12-19(20(15-16)22-5)24-14-6-13-23-18-10-8-17(9-11-18)21(2,3)4/h7-12,15H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZGNQPPPKNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.